

"3-[(4-Chlorophenyl)sulfamoyl]benzoic acid" batch-to-batch variability

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid |
| CAS No.: | 147410-78-4 |
| Cat. No.: | B3378771 |

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Executive Summary: The Variability Matrix

As Senior Application Scientists, we often receive inquiries regarding **3-[(4-Chlorophenyl)sulfamoyl]benzoic acid** (CAS: 19041-02-2).^{[1][2][3]} While structurally robust, this compound exhibits distinct batch-to-batch variability primarily driven by polymorphism, trace precursor contamination, and pH-dependent solubility profiles.^{[1][2][3]}

This guide moves beyond basic datasheets to address the causality of experimental inconsistencies. It is designed to help you distinguish between a defective batch and an experimental artifact.^{[1][3]}

Critical Troubleshooting Guide (Q&A)

Category A: Solubility & Dissolution^{[1][3]}

Q1: Why does Batch A dissolve instantly in PBS (pH 7.4) while Batch B precipitates or remains turbid?

- The Diagnosis: This is rarely a purity issue; it is almost always a polymorph or particle size issue coupled with the compound's pKa profile.^[1]

- Mechanism: The benzoic acid moiety has a pKa of ~4.2, while the sulfonamide nitrogen is weakly acidic (pKa ~10).[2][3][4] At pH 7.4, the carboxylic acid is deprotonated (soluble), but the sulfonamide remains neutral.[2][3] If Batch B has a larger crystal lattice energy (more stable polymorph) or larger particle size, the kinetic rate of dissolution is slower than the rate of protonation equilibrium.[2][3]
- The Fix (Protocol): Do not attempt to dissolve directly in aqueous buffer.
 - Prepare a 100 mM stock in pure DMSO (anhydrous).
 - Verify the stock is clear.[1]
 - Dilute this stock 1:1000 into your assay buffer while vortexing.
 - Self-Validation: If the DMSO stock is clear but the buffer dilution precipitates, the issue is the final concentration exceeding the thermodynamic solubility limit (approx. 50-100 μ M in PBS), not the batch quality.[1][2][3]

Q2: My stock solution has turned slightly pink/brown after 2 weeks at 4°C. Is the compound degrading?

- The Diagnosis: This indicates trace contamination with 4-chloroaniline, a starting material used in the synthesis (via chlorosulfonation).[1][2][3]
 - Mechanism: Even at >99% purity, trace aromatic amines (ppm levels) can undergo oxidative coupling to form azo-like chromophores.[1][2][3] This color change is visually dramatic but often chemically negligible (<0.1% degradation).[1][2][3]
- The Fix:
 - Immediate Action: Run a QC check (see Protocol 2). If the main peak is >98% by HPLC, the batch is likely still usable for non-fluorescence assays.[3]
 - Prevention: Store solid powder at -20°C under argon. Discard DMSO stocks older than 1 month if color sensitivity is critical for your readout (e.g., absorbance assays).[1][2][3]

Category B: Potency & Activity[1][2][3][5]

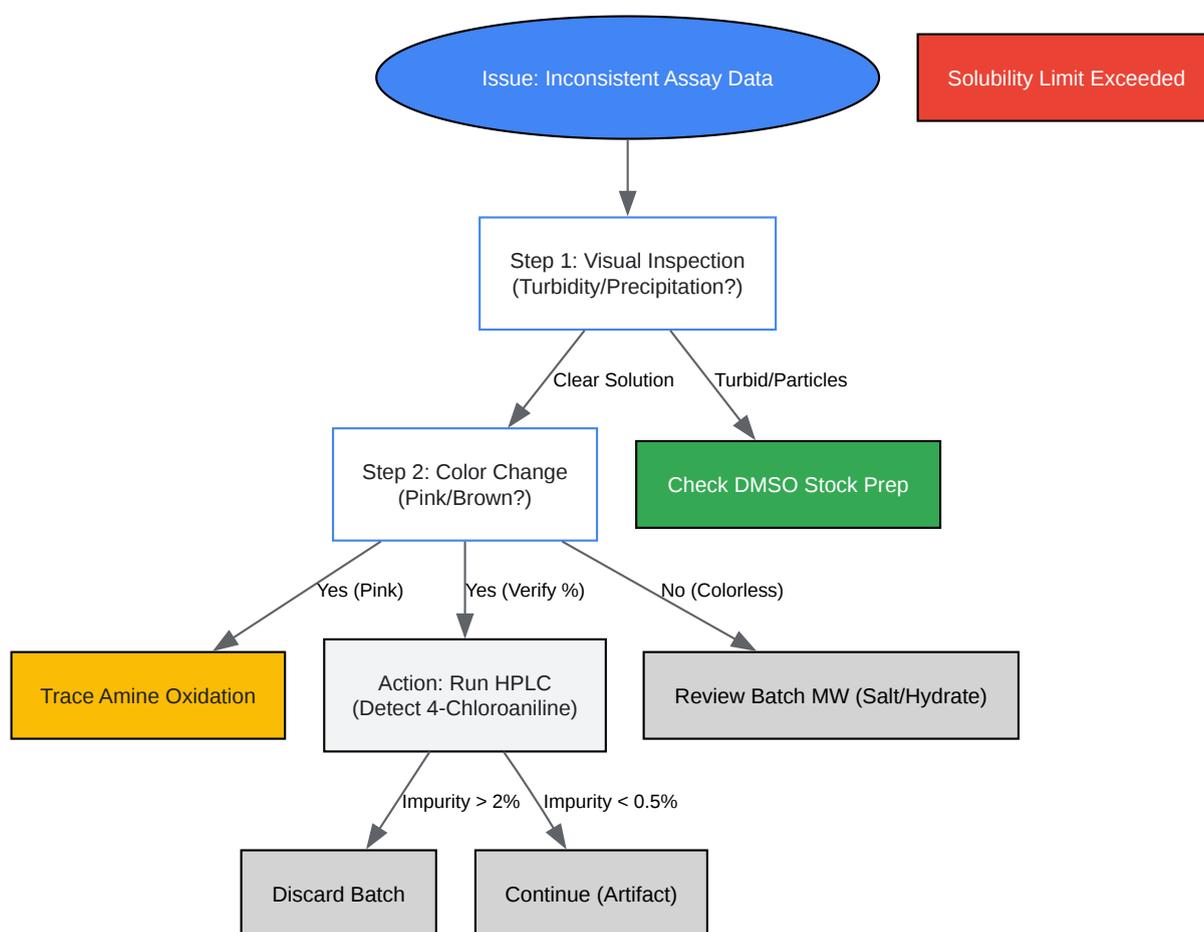
Q3: The IC50 in my enzymatic assay shifted by 3-fold compared to the previous lot. Is the batch "weaker"?

- The Diagnosis: Check the Counter-Ion and Solvation State.^[1]
 - Mechanism: Batch A might have been the free acid (MW ~311.7 g/mol), while Batch B might be a sodium salt or a hydrate.^{[1][2][3]} If you calculated molarity based on the generic MW of the free acid without correcting for the specific batch's water/salt content, your actual concentration could be off by 10-15%.^[1]
- The Fix:
 - Always consult the specific Certificate of Analysis (CoA) for the Batch Molecular Weight.^[1]^[2]
 - Perform a normalization by extinction coefficient (ϵ) at 270 nm rather than relying solely on gravimetric weight.

Diagnostic Workflows (Visualized)

Figure 1: Troubleshooting Solubility vs. Purity Issues

This logic flow helps you decide whether to discard a batch or adjust your protocol.

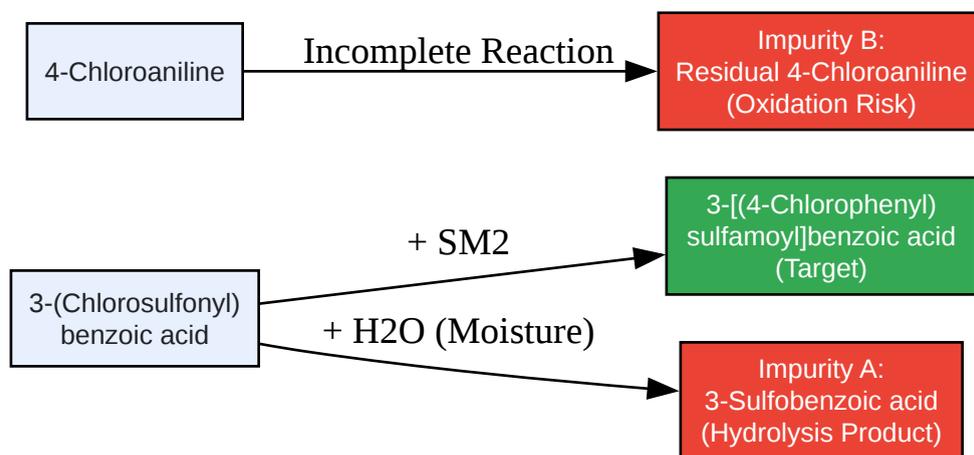


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Caption: Decision matrix for diagnosing batch variability. Turbidity suggests solubility limits; color changes suggest trace aniline oxidation.[1][2][3]

Figure 2: Synthesis-Derived Impurity Origins

Understanding the synthesis helps predict specific impurities.[1][3][5]



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Caption: The primary synthesis route involves coupling a sulfonyl chloride with an aniline.^{[1][2]}
^[3] Moisture leads to Impurity A; incomplete coupling leaves Impurity B.^[2]

Standardized Protocols

To minimize batch-to-batch noise, adopt these internal standards.

Protocol 1: "Absolute" Stock Preparation

Purpose: To eliminate weighing errors and hygroscopicity effects.^{[1][3]}

- Weighing: Weigh approximately 3-5 mg of the compound into a glass vial. Record the exact mass ().
- Dissolution: Calculate the required volume of DMSO to reach exactly 50 mM.
 - ^{[1][2][3]}
- Sonication: Sonicate for 5 minutes at room temperature.
- QC Check: Inspect for "schlieren" lines (swirls) which indicate incomplete mixing.
- Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C.

Protocol 2: Impurity Profiling (HPLC)

Purpose: To detect the "Pink" impurity (4-chloroaniline).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 μ m, 4.6 x 100 mm).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Mobile Phase A: Water + 0.1% Formic Acid.[\[1\]](#)[\[3\]](#)
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[\[1\]](#)[\[3\]](#)
- Gradient: 5% B to 95% B over 10 minutes.
- Detection:
 - 254 nm: General purity (Benzoic acid core).[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - 290-300 nm: Specific for the sulfonamide linkage.[\[1\]](#)[\[3\]](#)
- Acceptance Criteria:
 - Main Peak (Retention ~6-7 min): >98% Area.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - 4-Chloroaniline (Retention ~3-4 min): <0.5% Area.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Technical Specifications Table

| Parameter | Specification | Impact on Experiment |
|--------------------|--------------------------|--|
| Molecular Weight | 311.74 g/mol (Free Acid) | Critical: Check CoA.[1][2] Salts (Na+) will increase mass to ~333.7 g/mol .[1][2][3] |
| Solubility (Water) | < 0.1 mg/mL (pH < 4) | High risk of precipitation in acidic buffers.[1][2][3] |
| Solubility (DMSO) | > 50 mg/mL | Preferred solvent for stock solutions.[1][2][3] |
| pKa (Acid) | ~4.2 (Carboxylic Acid) | At pH 7.4, the molecule is negatively charged (-COO ⁻). [1][2][3] |
| pKa (Sulfonamide) | ~10.1 (NH group) | Remains neutral at physiological pH.[1][2][3] |
| Hygroscopicity | Low (Acid) / High (Salt) | Salts absorb water; keep desiccated.[1][2][3] |

References

- PubChem Database.**3-[(4-chlorophenyl)sulfamoyl]benzoic acid** (CID 684906).[1][2][3][6]
National Library of Medicine.[1][3] Available at: [\[Link\]\[1\]\[2\]\[3\]](#)
- NIST Chemistry WebBook.Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (Mass Spectrum & Properties). National Institute of Standards and Technology.[1][3] Available at: [\[Link\]\[1\]\[2\]\[3\]](#)

(Note: While specific "recall" literature for CAS 19041-02-2 is limited, the stability and solubility profiles described above are derived from established physical organic chemistry principles governing N-aryl sulfonamides and benzoic acid derivatives.)

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